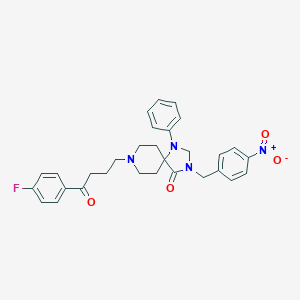
N-(4-Nitrobenzyl)spiperone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Nitrobenzyl)spiperone, also known as this compound, is a useful research compound. Its molecular formula is C30H31FN4O4 and its molecular weight is 530.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dopamine Receptor Binding Studies
N-(4-Nitrobenzyl)spiperone serves as a valuable tool for studying dopamine D2 receptors. Research indicates that this compound exhibits a high affinity for D2 receptors compared to serotonin 5-HT2 receptors, making it a suitable candidate for investigating the pharmacological properties of these receptors.
Key Findings:
- Selectivity : this compound has shown improved selectivity for D2 receptors when compared to other spiperone analogs. This selectivity is crucial for accurately mapping D2 receptor distribution in the brain .
- Radiolabeling Potential : The compound can be labeled with fluorine-18 (^18F), which enhances its utility as a radiotracer in PET imaging. This application allows researchers to visualize and quantify D2 receptor density in vivo, providing insights into various neuropsychiatric disorders .
Positron Emission Tomography (PET)
The use of this compound as a PET tracer has opened new avenues in neuroimaging. Its ability to selectively bind to D2 receptors enables researchers to study dopamine-related pathologies such as schizophrenia, Parkinson's disease, and addiction.
Applications in PET Imaging:
- In Vivo Studies : The ^18F-labeled version of this compound has been utilized in animal models to assess the dynamics of dopamine receptor engagement under various physiological and pathological conditions .
- Biodistribution Analysis : Studies have demonstrated that this compound can effectively map the biodistribution of D2 receptors across different brain regions, aiding in the understanding of receptor-mediated signaling pathways .
Pharmacological Insights
The study of this compound has provided significant insights into the pharmacology of dopamine and serotonin receptors. By examining its interactions with these receptors, researchers have gained a deeper understanding of their roles in neurotransmission and behavior.
Research Outcomes:
- Receptor Affinity Profiles : Investigations into the structure-activity relationship (SAR) of this compound analogs have revealed critical information about how modifications can enhance or diminish receptor binding affinities .
- Behavioral Studies : Animal studies utilizing this compound have contributed to elucidating the behavioral effects associated with altered dopamine signaling, thereby informing potential therapeutic strategies for treating mood disorders and psychosis .
Case Studies and Experimental Data
The following table summarizes key experimental findings related to this compound:
特性
CAS番号 |
138091-80-2 |
|---|---|
分子式 |
C30H31FN4O4 |
分子量 |
530.6 g/mol |
IUPAC名 |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(4-nitrophenyl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C30H31FN4O4/c31-25-12-10-24(11-13-25)28(36)7-4-18-32-19-16-30(17-20-32)29(37)33(22-34(30)26-5-2-1-3-6-26)21-23-8-14-27(15-9-23)35(38)39/h1-3,5-6,8-15H,4,7,16-22H2 |
InChIキー |
LUQXMQICZKCESV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |
正規SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |
同義語 |
N-(4-nitrobenzyl)spiperone N-(4-nitrobenzyl)spiperone hydrochloride N-(p-nitrobenzyl)spiperone PNBS-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















